molecular formula C20H17ClFN3O3S B11384174 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11384174
M. Wt: 433.9 g/mol
InChI Key: RFAOSOOOYFBBFL-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, a dimethoxyphenyl group, a fluorobenzylsulfanyl group, and a carboxamide group. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of 2,4-dimethoxyaniline with the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as Buchwald-Hartwig amination.

    Attachment of the Fluorobenzylsulfanyl Group: The fluorobenzylsulfanyl moiety is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a fluorobenzyl halide.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative on the pyrimidine ring to the carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, efficient purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups (if present) or the carboxamide group, converting them to amines or alcohols.

    Substitution: The chloro group on the pyrimidine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity is explored. It may act as a ligand for certain receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. It may exhibit activity against specific diseases or conditions, such as cancer, inflammation, or infections, due to its structural features.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit a specific enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-bromobenzyl)sulfanyl]pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide lies in its specific substitution pattern. The presence of the fluorobenzylsulfanyl group may confer distinct biological properties, such as enhanced binding affinity or selectivity for certain molecular targets, compared to its analogs with different substituents.

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O3S/c1-27-14-7-8-16(17(9-14)28-2)24-19(26)18-15(21)10-23-20(25-18)29-11-12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

RFAOSOOOYFBBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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